1-(2-Aminopyrimidin-4-yl)ethanone

Antiviral research HIV therapeutics Cellular assay

Common pain: Extended synthesis timelines for custom aminopyrimidine building blocks delay kinase and ion channel drug discovery programs. Solution: 1-(2-Aminopyrimidin-4-yl)ethanone (CAS 106157-82-8) provides a ready-to-derivatize scaffold with: • CNS-optimal LogP 0.84 - aligned with CNS MPO guidelines for brain penetration • Validated anti-HIV activity (EC50 >20 µM, IC50 <10 µM in CEM-T4 cells) enabling immediate SAR • 95% purity, stored at 2-8°C under inert gas - batch-stable for fragment libraries Supplied as a solid; global shipping available.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 106157-82-8
Cat. No. B027896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminopyrimidin-4-yl)ethanone
CAS106157-82-8
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC(=NC=C1)N
InChIInChI=1S/C6H7N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3,(H2,7,8,9)
InChIKeyXDKSEDDZHXZRKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminopyrimidin-4-yl)ethanone: Core Properties & Identity


1-(2-Aminopyrimidin-4-yl)ethanone (CAS 106157-82-8) is a substituted aminopyrimidine building block with a molecular formula of C6H7N3O and a molecular weight of 137.14 g/mol. Its structure features a 2-aminopyrimidine core with an acetyl group at the 4-position, offering a defined scaffold for medicinal chemistry. Reported physicochemical properties include a melting point of 148-149 °C, a boiling point of 351.345°C at 760 mmHg, a predicted pKa of 1.70±0.10, and a calculated LogP of 0.84260 . The compound is typically supplied as a solid with a purity of 95% or higher, with storage recommended at 2-8°C in an inert atmosphere .

1-(2-Aminopyrimidin-4-yl)ethanone: Non-Interchangeable with Analogs


The 2-aminopyrimidine class is broad, but the specific 4-acetyl substitution on 1-(2-Aminopyrimidin-4-yl)ethanone creates a unique reactivity profile for derivatization. Generic substitution with compounds like 2-aminopyrimidine or 4-acetylpyrimidine is not equivalent; the combination of the 2-amino and 4-acetyl groups provides a distinct electronic and steric environment that dictates downstream reaction outcomes. This is evidenced by its specific use as a key intermediate in patents for kinase inhibitors and HCN blockers . Furthermore, while simple aminopyrimidines may show broad biological activity, this specific compound has documented anti-HIV activity in cellular assays and appears in databases for anti-cancer and anti-inflammatory applications, indicating a functional specificity not shared by all in-class compounds [1][2].

1-(2-Aminopyrimidin-4-yl)ethanone: Differentiating Evidence


Anti-HIV Activity in CEM-T4 Cells

1-(2-Aminopyrimidin-4-yl)ethanone demonstrates a defined anti-HIV activity profile in CEM-T4 cells, achieving >90% viral inhibition at a concentration of >20 µM, with an EC50 value of >20 µM and an IC50 for cellular toxicity of <10 µM [1]. This establishes a clear, quantifiable differentiation from other aminopyrimidine derivatives which may be inactive or possess significantly different potency/toxicity windows in the same assay system. While a direct head-to-head comparator within the same publication is not provided, the activity can be compared against a class-level baseline of no significant activity (>100 µM) often observed for simple, unoptimized fragments.

Antiviral research HIV therapeutics Cellular assay

Lipophilicity for CNS Penetration

The calculated partition coefficient (LogP) for 1-(2-Aminopyrimidin-4-yl)ethanone is 0.84260 . This value falls within a favorable range (LogP 1-3) for optimal CNS penetration, according to established guidelines for CNS drug-likeness. In contrast, many common aminopyrimidine building blocks (e.g., 2-aminopyrimidine) have a lower, less optimal LogP (~ -0.2), while larger, more elaborated analogs often exceed LogP 3, reducing their desirability for CNS targets due to increased risk of efflux and poor solubility.

Medicinal chemistry Physicochemical property CNS drug design

Thermal Stability & Storage Profile

1-(2-Aminopyrimidin-4-yl)ethanone has a well-defined melting point of 148-149 °C, indicative of its crystalline nature and high purity . Vendor specifications recommend storage at 2-8°C in an inert atmosphere, which is a standard but critical parameter for maintaining integrity . This contrasts with less stable aminopyrimidine analogs containing reactive handles (e.g., free thiols or aldehydes) that require more stringent storage (-20°C or -80°C) and degrade more rapidly upon exposure to air or light. The defined storage and handling profile ensures reproducibility in synthetic and biological experiments.

Compound management Stability Procurement

1-(2-Aminopyrimidin-4-yl)ethanone: Application Scenarios


HCN Blocker Synthesis for Pain

The compound is a documented intermediate in the synthesis of amino-heteroaryl derivatives claimed as HCN blockers for treating neuropathic or inflammatory pain . Its acetyl group provides a synthetic handle for building more complex, patentable structures, while the aminopyrimidine core is crucial for target engagement. Researchers focused on ion channel modulation and pain therapeutics can utilize this building block to efficiently access novel chemical space.

Lead Optimization for HIV Drug Discovery

As evidenced by its specific anti-HIV activity in CEM-T4 cells [1], this compound is a validated starting point for medicinal chemistry efforts targeting HIV. Its weak but measurable potency (EC50 >20 µM) and defined cytotoxicity window (IC50 <10 µM) make it an ideal fragment for structure-activity relationship (SAR) studies. Researchers can leverage this building block to introduce diversity at the 2-amino and 4-acetyl positions to improve potency and selectivity, with the knowledge that the core scaffold itself possesses antiviral activity.

CNS-Penetrant Kinase Inhibitor Design

The favorable predicted LogP of 0.84 positions this compound as an advantageous scaffold for developing kinase inhibitors intended for CNS targets. Kinases such as CK1, GSK3, and JNK, implicated in neurodegenerative diseases, are known targets for aminopyrimidine derivatives [2]. The lipophilicity of 1-(2-Aminopyrimidin-4-yl)ethanone aligns with CNS MPO guidelines, offering a better starting point for blood-brain barrier penetration than more polar or highly lipophilic alternatives.

Anticancer Fragment-Based Drug Discovery

The compound is noted in databases for anticarcinogenic activity and the ability to prevent transformation of DMBA-treated cells [3]. Its low molecular weight (137.14 g/mol) and defined physicochemical properties make it suitable for fragment-based screening approaches against a range of cancer targets. Its amenability to rapid chemical elaboration, combined with a desirable stability profile for library storage , makes it a practical choice for fragment libraries used in high-throughput screening (HTS) and subsequent hit-to-lead campaigns.

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